molecular formula C8H9NO2S B1430335 1-Ethoxy-4-(sulfinylamino)benzene CAS No. 26341-92-4

1-Ethoxy-4-(sulfinylamino)benzene

Cat. No. B1430335
CAS RN: 26341-92-4
M. Wt: 183.23 g/mol
InChI Key: SVQJJGXTXYTYFM-UHFFFAOYSA-N
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Description

1-Ethoxy-4-(sulfinylamino)benzene is a chemical compound with the molecular formula C8H9NO2S . It has a molar mass of 183.23 .


Synthesis Analysis

The synthesis of 1-Ethoxy-4-(sulfinylamino)benzene could potentially involve electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 1-Ethoxy-4-(sulfinylamino)benzene can be analyzed using techniques such as FT-IR and FT-Raman spectroscopy . These techniques can provide information about vibrational frequencies and optimal geometrical parameters .


Chemical Reactions Analysis

1-Ethoxy-4-(sulfinylamino)benzene is a versatile chemical compound used in diverse scientific research. Its applications range from the synthesis of pharmaceuticals to investigating organic reactions.


Physical And Chemical Properties Analysis

1-Ethoxy-4-(sulfinylamino)benzene has a predicted density of 1.18±0.1 g/cm3, a melting point of 37 °C, and a predicted boiling point of 276.1±23.0 °C .

Scientific Research Applications

Analytical Chemistry

1-Ethoxy-4-(sulfinylamino)benzene: is utilized as a reference standard in analytical chemistry to ensure the accuracy and reliability of pharmaceutical testing . Its well-defined properties make it an excellent candidate for calibrating instruments and validating analytical methods, which is essential for quality control in both research and industrial settings.

Environmental Science

While specific environmental applications for 1-Ethoxy-4-(sulfinylamino)benzene were not found, related compounds such as alcohol ethoxysulfates are studied for their environmental impact, including their fate and behavior in various ecosystems . This suggests that similar research could be conducted on 1-Ethoxy-4-(sulfinylamino)benzene to assess its environmental safety and potential uses in green chemistry.

properties

IUPAC Name

1-ethoxy-4-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-11-8-5-3-7(4-6-8)9-12-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQJJGXTXYTYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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